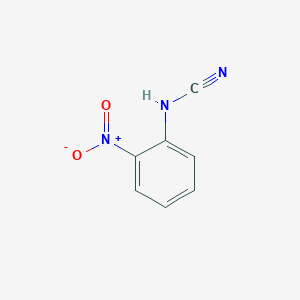
1,3-Benzodioxole, 5-(2-furanyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5-(2-furanyl)- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring fused with a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(2-furanyl)- typically involves the reaction of catechol with disubstituted halomethanes under specific conditions. One common method is the Friedel-Crafts acylation, where catechol reacts with a halomethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-(2-furanyl)- can be achieved through continuous flow processes. These processes involve the use of recyclable heterogeneous catalysts, which enhance the efficiency and sustainability of the reaction. The continuous flow method allows for precise control of reaction parameters, leading to higher yields and selectivity .
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 5-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .
科学的研究の応用
1,3-Benzodioxole, 5-(2-furanyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Benzodioxole, 5-(2-furanyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses. The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth and development .
類似化合物との比較
1,3-Benzodioxole, 5-(2-furanyl)- can be compared with other similar compounds such as:
1,3-Benzodioxole: A simpler structure without the furan ring, used in the synthesis of various bioactive molecules.
5-Bromo-2,2-difluoro-1,3-benzodioxole: A derivative with bromine and fluorine substitutions, used as a precursor in organic synthesis.
1,4-Benzodioxine: Another benzodioxole derivative with different substitution patterns, used in the synthesis of pharmaceuticals and agrochemicals.
特性
CAS番号 |
139150-67-7 |
|---|---|
分子式 |
C11H8O3 |
分子量 |
188.18 g/mol |
IUPAC名 |
5-(furan-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H8O3/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h1-6H,7H2 |
InChIキー |
VZXRFUCEWVEFTG-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)








